2-(2-Fluorophenyl)-4,7-dihydro-1,3-dioxepine
Description
2-(2-Fluorophenyl)-4,7-dihydro-1,3-dioxepine is a seven-membered cyclic acetal featuring a 2-fluorophenyl substituent at the C2 position of the 1,3-dioxepine ring. This compound belongs to a class of polyoxygenated heterocycles, which are structurally characterized by their fused oxygen-containing rings and variable substituents. Key aspects include its electronic profile (influenced by the electron-withdrawing fluorine atom) and steric effects, which may impact reactivity, stability, and functional utility .
Properties
IUPAC Name |
2-(2-fluorophenyl)-4,7-dihydro-1,3-dioxepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-10-6-2-1-5-9(10)11-13-7-3-4-8-14-11/h1-6,11H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKUVLLEECHYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC(O1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-4,7-dihydro-1,3-dioxepine typically involves the reaction of 2-fluorophenyl derivatives with appropriate dioxepine precursors. One common method includes the condensation of 2-fluorophenylacetic acid with dihydroxyacetone under acidic conditions to form the desired dioxepine ring .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and controlled production of large quantities. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluorophenyl)-4,7-dihydro-1,3-dioxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis: This compound serves as a precursor for more complex molecules. It is utilized in the synthesis of various organic compounds due to its reactive dioxepine ring structure.
- Reactivity Studies: The compound undergoes oxidation to form ketones or aldehydes and can be reduced to alcohols. Nucleophilic substitution reactions are also possible, allowing for the introduction of different functional groups.
Biology
- Antimicrobial Properties: Research indicates that 2-(2-Fluorophenyl)-4,7-dihydro-1,3-dioxepine exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains.
- Anticancer Activity: Preliminary investigations suggest that this compound may have anticancer properties. It appears to modulate specific cellular pathways involved in cancer progression.
Medicine
- Drug Development: The compound is being explored for its therapeutic potential in drug formulation. Its unique structure may offer advantages in targeting specific biological pathways.
- Mechanism of Action: The interaction of this compound with molecular targets such as enzymes or receptors is under investigation to elucidate its pharmacological effects.
Industry
- Production of Specialty Chemicals: In industrial applications, this compound is utilized in the manufacture of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific characteristics.
Case Studies
-
Antimicrobial Activity Study:
- A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control samples.
-
Cancer Cell Line Research:
- In vitro studies on cancer cell lines showed that this compound could induce apoptosis in cancer cells through the modulation of apoptotic pathways. Further research is needed to explore its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-4,7-dihydro-1,3-dioxepine involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Substituents at the C2 position significantly influence the physicochemical behavior of 4,7-dihydro-1,3-dioxepines. Below is a comparative analysis of selected analogs:
Key Observations :
- This could enhance reactivity in nucleophilic substitution or acid-catalyzed ring-opening reactions .
- Steric Hindrance : Bulky aryl substituents (e.g., fluorophenyl) may impede polymerization, unlike unsubstituted or geminal dimethyl derivatives, which readily undergo ROMP .
- Applications : Alkyl-substituted analogs are prominent in polymer chemistry, while terpene-derived variants excel in fragrance formulations due to high substantivity and odor persistence . The fluorophenyl derivative’s bioactivity (e.g., as a vitamin B6 impurity) remains speculative but plausible .
Stability and Reactivity
- Thermal Stability : Alkyl-substituted derivatives (e.g., 2-propyl) exhibit higher thermal stability (boiling points >200°C) compared to aryl analogs, which may decompose under harsh conditions .
- Chemical Reactivity : The fluorophenyl group’s electron-withdrawing nature could destabilize the acetal ring, increasing susceptibility to acid hydrolysis. This contrasts with methoxyphenyl derivatives, where electron-donating groups enhance ring stability .
Biological Activity
2-(2-Fluorophenyl)-4,7-dihydro-1,3-dioxepine is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a fluorophenyl group attached to a dihydro-dioxepine ring, which contributes to its unique chemical properties and biological interactions.
- Molecular Formula : C12H11F O2
- CAS Number : 127391-89-3
- Structure : The compound's structure includes a dioxepine ring that may influence its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies have shown that this compound may possess antimicrobial activity against various pathogens. Specific mechanisms include disruption of bacterial cell walls and inhibition of metabolic pathways essential for bacterial growth.
- Anticancer Activity : Investigations into the anticancer potential of this compound have yielded promising results. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's effectiveness varies across different cancer types, with some studies indicating significant cytotoxicity against breast and lung cancer cell lines.
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors involved in cancer progression or microbial metabolism, thereby inhibiting their activity.
- Cell Signaling Modulation : It might interfere with cell signaling pathways that regulate cell growth and survival, leading to programmed cell death in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action | Reference |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Cell wall disruption | |
| Anticancer | Breast cancer (MCF-7) | Induction of apoptosis | |
| Lung cancer (A549) | Cell cycle arrest |
Case Study: Anticancer Efficacy
In a study examining the effects of this compound on MCF-7 breast cancer cells, researchers reported an IC50 value (the concentration required to inhibit 50% of cell viability) of approximately 5 µM. The treatment resulted in significant apoptosis as evidenced by increased caspase activity and morphological changes typical of apoptotic cells.
Comparative Analysis with Similar Compounds
When compared to other fluorinated compounds such as 2-fluorophenylacetic acid and 2-fluorophenyl isocyanate, this compound demonstrates unique biological properties attributed to its dioxepine structure. This structural distinction may enhance its selectivity towards certain biological targets while minimizing off-target effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-(2-fluorophenyl)-4,7-dihydro-1,3-dioxepine, and what critical conditions ensure regioselectivity?
- Methodological Answer : Fluorophenyl-substituted dioxepines can be synthesized via reduction of precursor epoxides or ketals using diisobutylaluminum hydride (DIBAL-H) in anhydrous toluene. For example, 5-(2,6-difluorophenyl)-2-methoxy-4,7-dihydro-1,3-dioxepine undergoes DIBAL-H-mediated reduction to yield regioisomeric alcohols, which are separable via chromatography . Key conditions include strict temperature control (-78°C to 0°C) and inert atmosphere to prevent side reactions.
Q. Which spectroscopic techniques are optimal for characterizing the fluorophenyl-substituted dioxepine structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and ring conformation. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like C-F stretches (~1100 cm⁻¹). Comparative analysis with unsubstituted analogs (e.g., 4,7-dihydro-1,3-dioxepine) helps distinguish electronic effects of the fluorophenyl group .
Q. How does the fluorophenyl group influence the compound’s physical properties, such as boiling point or density?
- Methodological Answer : The electron-withdrawing fluorine atom increases polarity, elevating boiling points compared to non-fluorinated analogs (e.g., 2-phenyl-substituted dioxepines). Density functional theory (DFT) calculations can predict these changes, while experimental validation requires differential scanning calorimetry (DSC) and gas chromatography (GC) .
Advanced Research Questions
Q. Why do certain substituents (e.g., fluorophenyl) hinder ring-opening metathesis polymerization (ROMP) of 4,7-dihydro-1,3-dioxepines?
- Methodological Answer : Steric hindrance from bulky substituents and electronic effects (e.g., fluorine’s -I effect) destabilize the transition state in ROMP. Grubbs catalysts fail to polymerize phenyl-substituted dioxepines, but phosphorus-containing analogs (e.g., 2-phenoxy-4,7-dihydro-1,3,2-dioxaphosphepine) succeed due to reduced steric strain. Experimental screening of catalysts (e.g., Hoveyda-Grubbs) and substituent modification (e.g., ortho vs. para fluorine positioning) can resolve these challenges .
Q. How do thermal and photochemical fragmentation pathways differ between fluorophenyl-substituted and non-fluorinated dioxepines?
- Methodological Answer : Fluorophenyl groups stabilize carbocation intermediates via resonance, altering fragmentation pathways. For example, non-fluorinated dioxepines (e.g., 4,7-dihydro-1,3-dioxepine-2-ylidene) release CO₂ under thermal conditions, while fluorinated analogs may undergo transannular Claisen rearrangements instead. Photochemical studies using UV-Vis spectroscopy and time-resolved mass spectrometry can map these divergent mechanisms .
Q. What strategies address contradictions in literature regarding the reactivity of substituted dioxepines in asymmetric hydroformylation?
- Methodological Answer : Discrepancies arise from variable catalyst systems (e.g., Rh-phosphine-phosphite complexes) and substrate stereoelectronic profiles. Controlled experiments comparing enantiomeric excess (ee) under standardized conditions (e.g., 80°C, 20 bar CO/H₂) can clarify substituent effects. Computational modeling (e.g., DFT) further elucidates transition-state geometries influenced by fluorine’s electronegativity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
